4-(Ethylamino)benzonitrile
Overview
Description
4-(Ethylamino)benzonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Applications
4-(Trifluoromethyl)-benzonitrile, a compound structurally related to 4-(Ethylamino)benzonitrile, has been studied as a novel electrolyte additive for high voltage lithium-ion batteries. It improves the cyclic stability and capacity retention of the battery, as demonstrated in the research by Huang et al. (2014) in their work on lithium nickel manganese oxide cathodes (Huang et al., 2014).
Catalytic and Chemical Synthesis Applications
The catalytic properties of benzonitrile derivatives, including those similar to this compound, have been extensively explored. For example, Wali et al. (1998) studied the conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay, showcasing the potential of benzonitrile compounds in organic synthesis (Wali et al., 1998).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzonitrile like this compound could be utilized as intermediates or in the synthesis of complex molecules. For instance, Kobayashi et al. (1997) discuss the synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives, a process in which similar benzonitrile compounds are used (Kobayashi et al., 1997).
Environmental and Microbial Studies
Benzonitrile and its derivatives, including this compound, are of interest in environmental studies, particularly in the context of microbial degradation. Harper (1977) investigated the microbial metabolism of aromatic nitriles, highlighting the potential environmental impact of these compounds (Harper, 1977).
Photophysical and Electrochemical Studies
Photophysical properties of benzonitrile derivatives are also a topic of research. Cox et al. (1984) studied the fluorescence of dialkylaminobenzonitriles in aqueous solutions, which can offer insights into the photophysical behavior of similar compounds like this compound (Cox et al., 1984).
Safety and Hazards
The safety data sheet for a similar compound, “4-Aminobenzonitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
4-(ethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKOWFEFINMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632629 | |
Record name | 4-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-63-0 | |
Record name | 4-(Ethylamino)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4714-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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